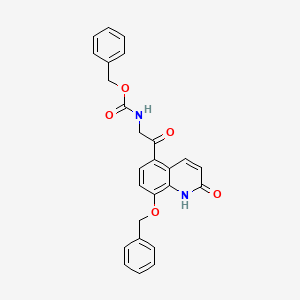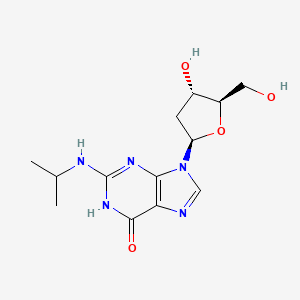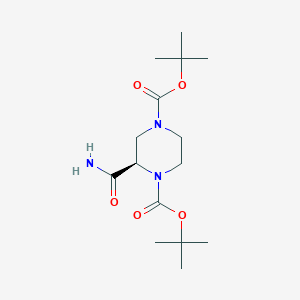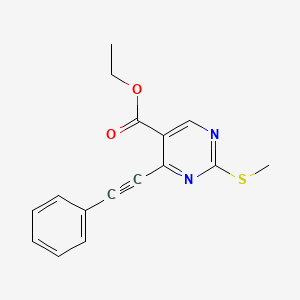![molecular formula C22H20O B11830128 Indeno[2,1-b]pyran, 4-butyl-2-phenyl- CAS No. 62239-56-9](/img/structure/B11830128.png)
Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- typically involves the reaction of indene derivatives with pyran precursors under specific conditions. One common method involves the use of a one-pot protocol where cyanoacetohydrazide, ninhydrin, malononitrile, and various cyclic CH-acids are reacted under reflux conditions in ethanol . This method is advantageous due to the availability of starting materials, high yields, and easy purification.
Industrial Production Methods
Industrial production of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The absence of hazardous solvents or catalysts in the synthesis process makes it environmentally friendly and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno[2,1-b]pyran oxides, while substitution reactions can introduce various functional groups onto the phenyl or butyl substituents.
Applications De Recherche Scientifique
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Indeno[2,1-b]pyran, 4-butyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Its photochromic properties, for example, are due to the cleavage of the C(sp3)–O bond of the pyran ring upon UV light irradiation, leading to different isomeric forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[2,1-b]oxine, 2-phenyl-: Similar in structure but lacks the butyl substituent.
Naphthopyrans: These compounds share the pyran ring but have different fused ring systems and substituents.
Uniqueness
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is unique due to the presence of both butyl and phenyl substituents, which enhance its chemical reactivity and potential applications. Its photochromic properties and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
62239-56-9 |
|---|---|
Formule moléculaire |
C22H20O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-butyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C22H20O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-15H,2-3,9H2,1H3 |
Clé InChI |
OFFGPTCVHHGAOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)




![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
